(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine
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Overview
Description
(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a naphthyridine core
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and radical initiators are commonly used in these reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of (E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine involves its interaction with molecular targets through its trifluoromethyl groups and naphthyridine core. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives and trifluoromethyl-substituted molecules. What sets (E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include trifluoromethylated benzimidazoles and other naphthyridine-based molecules .
Properties
IUPAC Name |
(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-(4-methoxyphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N3O2/c1-10(11-3-5-12(29-2)6-4-11)28-30-16-8-7-13-14(18(20,21)22)9-15(19(23,24)25)26-17(13)27-16/h3-9H,1-2H3/b28-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBIYHSUGAGIE-ORBVJSQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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